7-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the empirical formula C6H4BrN3 . It is a solid substance and is used in early discovery research . It has a unique structure that offers potential applications in drug development, catalysis, and material science.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, the class of compounds to which our compound belongs, has been summarized in several papers . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used for this purpose .Molecular Structure Analysis
The molecular structure of “7-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” consists of a pyridine ring, two nitrogen atoms, a trifluoromethyl and a bromine substituent. The molecular weight of the compound is 198.02 g/mol .Physical And Chemical Properties Analysis
“7-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is a solid substance . The compound has a molecular weight of 198.02 g/mol and an empirical formula of C6H4BrN3 .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of 7-bromo-2-(trifluoromethyl)pyridine with sodium azide and copper(I) iodide to form the intermediate 7-bromo-2-(trifluoromethyl)-[1,2,4]triazole. This intermediate is then reacted with acetic anhydride to form the final product.", "Starting Materials": [ "7-bromo-2-(trifluoromethyl)pyridine", "sodium azide", "copper(I) iodide", "acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 7-bromo-2-(trifluoromethyl)pyridine in dry DMF.", "Step 2: Add sodium azide and copper(I) iodide to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the organic layer with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in acetic anhydride and heat the mixture at 80°C for 6 hours.", "Step 6: Quench the reaction with water and extract the organic layer with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product." ] } | |
CAS RN |
1159812-90-4 |
Product Name |
7-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Molecular Formula |
C7H3BrF3N3 |
Molecular Weight |
266 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.